molecular formula C16H9ClFNO3 B11113288 N-(4-chloro-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

N-(4-chloro-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11113288
M. Wt: 317.70 g/mol
InChI Key: VYMUZNDJGUIJLS-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a chromene core structure, which is a bicyclic system consisting of a benzene ring fused to a pyran ring. The compound also contains a carboxamide group and halogen substituents, specifically chlorine and fluorine, on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 4-chloro-2-fluoroaniline with 2-oxo-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups replacing the halogen atoms .

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of a chromene core with halogen substituents, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H9ClFNO3

Molecular Weight

317.70 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C16H9ClFNO3/c17-10-5-6-13(12(18)8-10)19-15(20)11-7-9-3-1-2-4-14(9)22-16(11)21/h1-8H,(H,19,20)

InChI Key

VYMUZNDJGUIJLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=C(C=C(C=C3)Cl)F

Origin of Product

United States

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